molecular formula C17H25NO4 B13221763 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid

Cat. No.: B13221763
M. Wt: 307.4 g/mol
InChI Key: NCTNJEKQKBXYPF-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often used in peptide synthesis and other applications in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl-protected amino group and a 2,2-dimethyl-3-(2-methylphenyl)propanoic acid backbone. This combination of features makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

2,2-dimethyl-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H25NO4/c1-11-9-7-8-10-12(11)13(17(5,6)14(19)20)18-15(21)22-16(2,3)4/h7-10,13H,1-6H3,(H,18,21)(H,19,20)

InChI Key

NCTNJEKQKBXYPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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